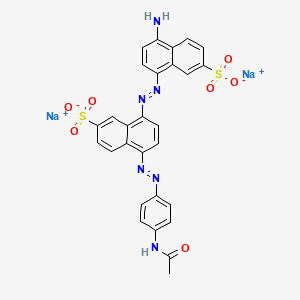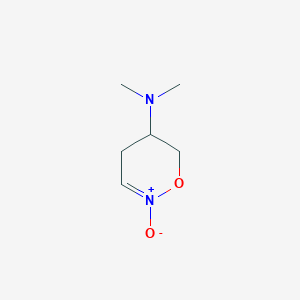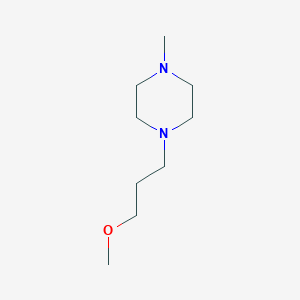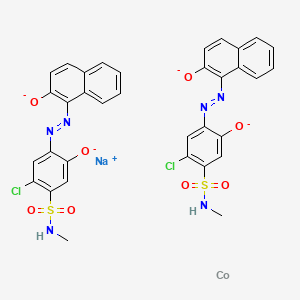
Cobaltate(1-), bis(2-chloro-5-(hydroxy-kappaO)-4-((2-(hydroxy-kappaO)-1-naphthalenyl)azo-kappaN1)-N-methylbenzenesulfonamidato(2-))-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is a complex chemical compound known for its vibrant color and unique chemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds under controlled conditions. The process often requires precise temperature control and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: It can also be reduced, leading to changes in its chemical structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of cobalt, while reduction may result in lower oxidation states .
Aplicaciones Científicas De Investigación
Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and interactions with biological molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial products.
Mecanismo De Acción
The mechanism of action of Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and conditions under which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) include:
- Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
- Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-benzenesulphonamidato(2-)]cobaltate(1-)
Uniqueness
What sets Sodium bis[2-chloro-5-hydroxy-4-[(2-hydroxy-1-Naphthyl)azo]-n-methylbenzenesulfonamidato(2-)]cobaltate(1-) apart is its specific chemical structure, which imparts unique properties such as enhanced stability and reactivity. These characteristics make it particularly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
70179-69-0 |
|---|---|
Fórmula molecular |
C34H24Cl2CoN6NaO8S2-3 |
Peso molecular |
861.5 g/mol |
Nombre IUPAC |
sodium;1-[[5-chloro-4-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;cobalt |
InChI |
InChI=1S/2C17H14ClN3O4S.Co.Na/c2*1-19-26(24,25)16-9-15(23)13(8-12(16)18)20-21-17-11-5-3-2-4-10(11)6-7-14(17)22;;/h2*2-9,19,22-23H,1H3;;/q;;;+1/p-4 |
Clave InChI |
AGRHCPZVEDXIOH-UHFFFAOYSA-J |
SMILES canónico |
CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.CNS(=O)(=O)C1=C(C=C(C(=C1)[O-])N=NC2=C(C=CC3=CC=CC=C32)[O-])Cl.[Na+].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


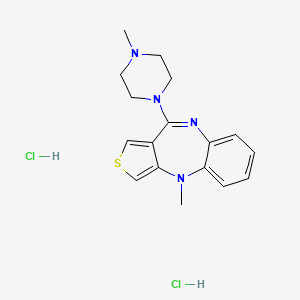
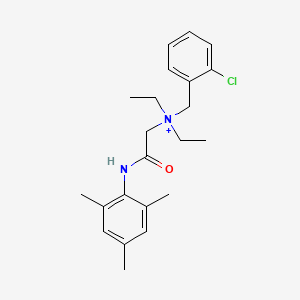

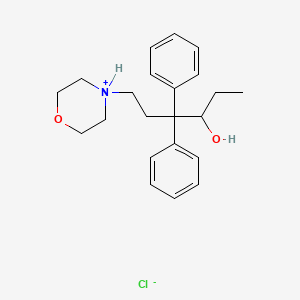
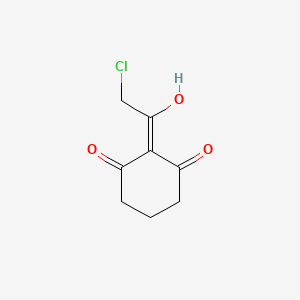

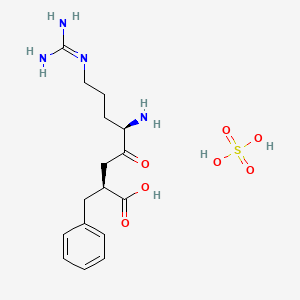
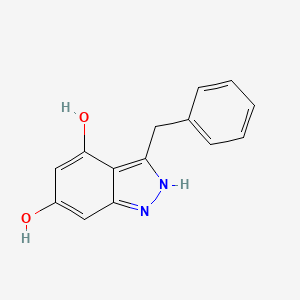
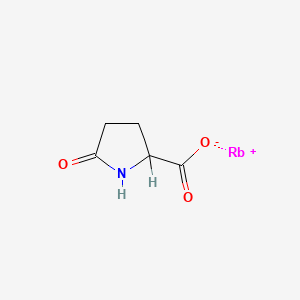
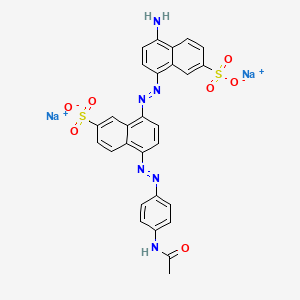
![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)
